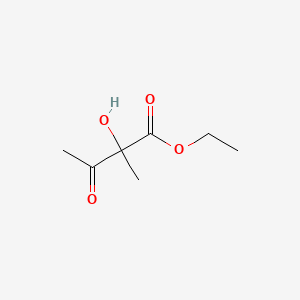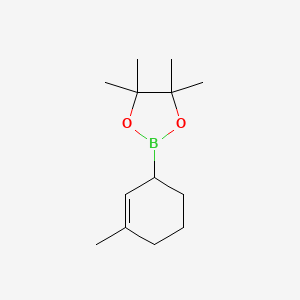
Ethyl Acetolactate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl Acetolactate is an organic compound that serves as an intermediate in various chemical reactions. It is a colorless liquid with a fruity odor and is widely used in the synthesis of other organic compounds. Its chemical formula is C6H10O3, and it is known for its role in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl Acetolactate can be synthesized through the Claisen condensation of ethyl acetate. This reaction involves the use of a strong base, such as sodium ethoxide, to deprotonate the ethyl acetate, forming an enolate ion. The enolate ion then undergoes nucleophilic attack on another molecule of ethyl acetate, resulting in the formation of this compound .
Industrial Production Methods
On an industrial scale, this compound is produced by the esterification of acetoacetic acid with ethanol. This process involves the use of a catalyst, such as sulfuric acid, to facilitate the reaction. The crude product is then purified through distillation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl Acetolactate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acetoacetic acid.
Reduction: Reduction of this compound yields ethyl 3-hydroxybutyrate.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Sodium ethoxide or other strong bases are used to generate the enolate ion, which then reacts with alkyl halides.
Major Products
Oxidation: Acetoacetic acid.
Reduction: Ethyl 3-hydroxybutyrate.
Substitution: Various alkylated derivatives depending on the alkyl halide used.
Scientific Research Applications
Ethyl Acetolactate is used in a wide range of scientific research applications:
Biology: It is used in the study of metabolic pathways and enzyme mechanisms.
Industry: It is used in the production of dyes, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of Ethyl Acetolactate involves its conversion to reactive intermediates, such as enolate ions, which then participate in various chemical reactions. The enolate ion can undergo nucleophilic attack on electrophiles, leading to the formation of new carbon-carbon bonds. This reactivity makes this compound a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Ethyl Acetolactate is similar to other β-keto esters, such as methyl acetoacetate and diethyl malonate. it is unique in its ability to undergo a wide range of chemical reactions, making it a versatile intermediate in organic synthesis . Similar compounds include:
Methyl Acetoacetate: Used in similar synthetic applications but has a different ester group.
Diethyl Malonate: Another β-keto ester used in malonic ester synthesis.
This compound’s versatility and reactivity make it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
ethyl 2-hydroxy-2-methyl-3-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-4-11-6(9)7(3,10)5(2)8/h10H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRZDWHWHFIFBOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C(=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-(1H-pyrazolo[3,4-b]pyridin-5-yl)-4-pyridin-4-ylquinazoline](/img/structure/B13846401.png)
![(E)-but-2-enedioic acid;2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]ethanamine](/img/structure/B13846408.png)




![2-[(3-Aminopropylamino)methyl]phenol](/img/structure/B13846456.png)
![Oxalate;3-[3-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B13846457.png)


